molecular formula C16H21ClN2O4S2 B3434684 Pyrithioxine hydrochloride CAS No. 15784-05-1

Pyrithioxine hydrochloride

Cat. No.: B3434684
CAS No.: 15784-05-1
M. Wt: 404.9 g/mol
InChI Key: LZNSOAFXPYSLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrithioxine hydrochloride (CAS: 10049-83-9), also known as pyritinol hydrochloride, is a synthetic nootropic agent and a derivative of vitamin B6 (pyridoxine). Its chemical structure is 3,3'-[dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol] dihydrochloride monohydrate (C₁₆H₁₈N₂O₄S₂·2HCl·H₂O; MW: 459.42 g/mol) . The compound features a disulfide bridge connecting two modified pyridine rings, enhancing its ability to cross the blood-brain barrier and modulate cerebral metabolism .

Clinically, this compound is used to treat cerebral trauma, post-encephalitic syndromes, and age-related cognitive decline by promoting glucose utilization, amino acid transport, and neurotransmitter synthesis in the brain . Unlike natural vitamin B6, it exhibits neurospecific activity with minimal peripheral metabolic effects .

Properties

CAS No.

15784-05-1

Molecular Formula

C16H21ClN2O4S2

Molecular Weight

404.9 g/mol

IUPAC Name

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C16H20N2O4S2.ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H

InChI Key

LZNSOAFXPYSLRQ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl

Origin of Product

United States

Scientific Research Applications

Nutritional Supplementation

Pyrithioxine hydrochloride is utilized as a dietary supplement to address vitamin B6 deficiencies. It plays a crucial role in metabolic processes, including the synthesis of neurotransmitters and the metabolism of proteins, fats, and carbohydrates .

Case Study: Vitamin B6 Deficiency

  • A clinical study demonstrated the effectiveness of pyrithioxine in treating pyridoxine-responsive anemia. Two brothers showed significant improvement in their anemia after pyridoxine supplementation, with complete resolution noted over several years after treatment cessation .

Neurological Disorders

Research indicates that this compound may have neuroprotective properties. It is involved in the synthesis of neurotransmitters, which are vital for proper nerve function.

Case Study: Pyridoxine-Induced Neuropathy

  • An 87-year-old patient experienced reversible sensorimotor neuropathy attributed to excessive pyridoxine supplementation. Upon discontinuation of the supplement and rehabilitation, significant recovery was observed .

Metabolic Effects

Recent studies have explored the impact of pyrithioxine on metabolic parameters such as leptin levels and body composition. In an intervention study, participants taking 80 mg/day of pyrithioxine showed significant reductions in fat mass compared to a placebo group .

Study ParameterPyrithioxine GroupPlacebo Groupp-value
Weight ChangeSignificantNo Change0.03
BMI ChangeSignificantNo Change0.023
Fat Mass ChangeSignificantNo Change0.003

Interactions with Other Medications

Pyrithioxine has been studied for its interactions with medications like levodopa in Parkinson's disease treatment. It was found that pyrithioxine can reduce plasma levels of levodopa, suggesting careful management is needed when used concurrently .

Safety and Efficacy

The safety profile of this compound has been evaluated in various contexts. It is generally regarded as safe for use in both human and animal nutrition at recommended levels . However, excessive intake can lead to adverse effects such as neuropathy.

Chemical Reactions Analysis

Oxidation Reactions

Pyridoxine undergoes selective oxidation at its 4-hydroxymethylene group (C4') and C-methyl group (C2'), depending on conditions.

a) Selective Oxidation to Pyridoxal Hydrochloride

  • Reagents : Active manganese dioxide (MnO₂), catalytic systems (e.g., TEMPO derivatives, Cu salts, H₂O₂, or O₂).

  • Conditions : Mild aqueous or acidic media (30–35°C).

  • Mechanism : The 4-hydroxymethyl group (-CH₂OH) is oxidized to a carbonyl (-CHO), yielding pyridoxal hydrochloride.

  • Yield : Up to 99% conversion efficiency under optimized catalytic conditions (e.g., 2,2,6,6-tetramethylpiperidine-N-oxyl [TEMPO], CuBr₂, H₂O₂) .

Example :

Pyridoxine HCl30% H₂O₂, CuBr₂, pyridineTEMPO, H₂OPyridoxal HCl(98% yield)[3]\text{Pyridoxine HCl} \xrightarrow[\text{30\% H₂O₂, CuBr₂, pyridine}]{\text{TEMPO, H₂O}} \text{Pyridoxal HCl} \quad (98\% \text{ yield})[3]

b) Permanganate-Mediated Oxidation

  • Reagents : Aqueous KMnO₄.

  • Products :

    • Lactones (e.g., 4'-carboxy-pyridoxine lactone) under mild conditions .

    • Tricarboxylic acids under vigorous conditions via C2' methyl oxidation .

a) Hydrogenolysis

  • Reagents : H₂ gas (50 psi) with Adams catalyst (PtO₂) in acetic acid.

  • Product : 3-Hydroxypiperidine derivatives via pyridine ring hydrogenation .

  • Application : Structural modification for metabolic studies.

b) Hydrazine Reduction

  • Reagents : Anhydrous hydrazine.

  • Product : 4'-Desoxypyridoxine (removes 4'-hydroxyl group) in near-quantitative yield .

a) Kuhn-Roth Oxidation

  • Reagents : Chromic acid (H₂CrO₄).

  • Product : Acetic acid from C2 and C2' carbons.

  • Yield : 1.2 equivalents of acetic acid per mole of pyridoxine HCl, confirming structural assignments .

Mechanism :

C2/C2’ carbonsH₂CrO₄CH₃COOH[1]\text{C2/C2' carbons} \xrightarrow{\text{H₂CrO₄}} \text{CH₃COOH} \quad[1]

a) Electrophilic Aromatic Substitution

  • Reagents : Phenylmagnesium bromide (low-yield direct phenylation).

  • Product : Phenylated pyridoxine derivatives .

b) Decker’s Reaction

  • Reagents : Alkaline ferricyanide with quaternary pyridinium salts.

  • Product : 2-Pyridones via nucleophilic hydroxyl attack and oxidation .

Biochemical Transformations

Pyridoxine is enzymatically converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP) , which participates in:

  • Transamination : PLP stabilizes carbanion intermediates during amino acid metabolism .

  • Decarboxylation : Critical in neurotransmitter synthesis (e.g., serotonin, dopamine) .

  • Retro-aldol cleavage : Facilitates glycine synthesis in serine degradation .

Stability and pH-Dependent Reactions

  • Hydrolysis : Pyridoxine HCl is stable in acidic conditions but undergoes decomposition in alkaline media, forming degradation products like 4-pyridoxic acid .

  • Photodegradation : UV exposure leads to lactam formation .

Table 1: Oxidation Methods for Pyridoxine Hydrochloride

Reagent SystemConditionsProductYield/ConversionSource
MnO₂Mild, aqueousPyridoxal HCl85–90%
TEMPO/CuBr₂/H₂O₂30–35°C, H₂OPyridoxal HCl98–99%
KMnO₄ (vigorous)Acidic, 80°CTricarboxylic acidsN/A

Table 2: Degradation Products Under Acidic Conditions

ConditionMajor ProductApplication
Kuhn-Roth (H₂CrO₄)Acetic acidStructural elucidation
Hydrazine reflux4'-DesoxypyridoxineMetabolic intermediate synthesis

Key Research Findings

  • Catalytic oxidation using TEMPO derivatives (e.g., 4-hydroxy-TEMPO) with Cu salts enables room-temperature, selective oxidation of pyridoxine HCl, reducing energy costs .

  • Permanganate oxidation’s product profile is highly condition-dependent, yielding lactones or carboxylic acids .

  • Hydrazine reduction provides a near-quantitative route to 4'-desoxypyridoxine, a precursor for analogs .

Comparison with Similar Compounds

This compound vs. Pyridoxine Hydrochloride

  • Mechanism : Pyrithioxine enhances brain-specific glucose uptake and acetylcholine synthesis , whereas pyridoxine serves as a cofactor for general enzymatic reactions (e.g., transamination, decarboxylation) .
  • Therapeutic Use : Pyrithioxine targets neurodegenerative conditions , while pyridoxine addresses peripheral deficiencies (e.g., anemia, seizures) .
  • Toxicity : Pyrithioxine has an oral LD₅₀ of 6 g/kg in rats, indicating low acute toxicity, whereas pyridoxine overdose causes sensory neuropathy .

This compound vs. Pyridoxamine Dihydrochloride

  • Structure-Activity: Pyridoxamine’s aminomethyl group enables inhibition of advanced glycation end-products (AGEs), making it relevant in diabetic complications. Pyrithioxine’s disulfide bridge enhances redox-modulating effects in neural tissues .
  • Clinical Niche: Pyridoxamine is investigated for nephropathy and retinopathy, whereas pyrithioxine is used in stroke recovery .

This compound vs. CI 966 Hydrochloride

  • Structural Complexity : CI 966’s bis(trifluoromethyl)phenyl groups confer high lipophilicity, contrasting with pyrithioxine’s polar disulfide motif .

Research Findings and Analytical Considerations

  • Analytical Methods : Pyrithioxine requires specialized HPLC protocols for purity assessment, akin to methods used for pioglitazone hydrochloride (e.g., low-level impurity detection) .
  • Regulatory Status : Pyrithioxine is approved in Europe and Asia for neurological disorders but lacks FDA approval, unlike pyridoxine hydrochloride, which is widely recognized as a dietary supplement .

Q & A

Q. What are the validated analytical methods for quantifying pyrithioxine hydrochloride in pharmaceutical formulations?

this compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards. Key parameters include:

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Methanol:phosphate buffer (pH 3.0) in a 70:30 ratio.
  • Detection wavelength : 290 nm . For complex matrices like biological fluids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended to enhance specificity and sensitivity .

Q. How does this compound interact with neuronal metabolism in experimental models?

this compound acts as a vitamin B6 derivative, enhancing glucose and amino acid metabolism in brain tissues. In rodent models, it improves cerebral energy utilization by upregulating pyridoxal kinase activity, which converts B6 vitamers into active coenzymes. Studies suggest a dose-dependent effect, with optimal neuroprotection observed at 50–100 mg/kg/day in ischemia-reperfusion models .

Q. What are the critical factors affecting the stability of this compound in solution?

Stability is influenced by:

  • pH : Degradation accelerates in alkaline conditions (pH > 7.5).
  • Temperature : Solutions stored at 4°C retain >95% potency for 30 days, while room temperature (25°C) reduces stability to 85% after 14 days.
  • Light exposure : Photodegradation is minimal under amber glass but significant in clear containers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s neuroprotective efficacy across studies?

Discrepancies in efficacy (e.g., conflicting results in Alzheimer’s vs. stroke models) may arise from differences in:

  • Dosage regimens : Adjust for species-specific pharmacokinetics (e.g., rodents vs. primates).
  • Endpoint selection : Combine behavioral assays (e.g., Morris water maze) with biomarkers like BDNF or tau phosphorylation.
  • Experimental controls : Account for baseline B6 status in animal diets, as deficiency skews results . A meta-analysis framework, referencing the Cochrane Handbook, is advised to harmonize data interpretation .

Q. What methodological challenges arise when assessing this compound’s impact on synaptic plasticity?

Key challenges include:

  • Temporal resolution : Synaptic changes occur rapidly (milliseconds to hours), requiring techniques like electrophysiology (patch-clamp) or live-cell imaging.
  • Off-target effects : Pyrithioxine may modulate unrelated pathways (e.g., glutathione synthesis). Use knockout models (e.g., PDXK⁻/⁻ mice) to isolate B6-dependent mechanisms .

Q. How can researchers optimize formulation strategies to enhance this compound’s blood-brain barrier (BBB) penetration?

Strategies include:

  • Prodrug design : Esterification to increase lipophilicity (e.g., pyrithioxine palmitate).
  • Nanocarriers : Lipid nanoparticles (LNPs) with surface-modified apolipoprotein E ligands improve BBB uptake.
  • Co-administration : Pair with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in pyrithioxine studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50 values. For skewed datasets (common in neurobehavioral assays), apply non-parametric tests like Kruskal-Wallis with post-hoc Dunn’s correction. Replicate experiments across ≥3 independent cohorts to ensure robustness .

Q. How should researchers validate the purity of this compound batches for in vivo studies?

Conduct:

  • HPLC-UV/LC-MS : Quantify main peak (>98% purity) and identify impurities (e.g., pyridoxine derivatives).
  • Elemental analysis : Verify chloride content (theoretical: 16.2% for dihydrochloride form).
  • Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis .

Safety and Handling in Research Settings

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for powder weighing to avoid inhalation.
  • Spill management : Neutralize with 10% sodium bicarbonate and dispose as hazardous waste .

Tables for Methodological Reference

Q. Table 1: Analytical Techniques for this compound

TechniqueParametersSensitivity (LOQ)Reference
HPLC-UVC18 column, 290 nm, 1.0 mL/min flow0.1 µg/mL
LC-MS/MSESI+, MRM transition 206.1→107.10.01 µg/mL

Q. Table 2: Stability of this compound in Aqueous Solution

ConditionDegradation Rate (%/day)Shelf Life (Days)Reference
4°C, pH 6.00.230
25°C, pH 7.43.514

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrithioxine hydrochloride
Reactant of Route 2
Pyrithioxine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.